Off-Target Kinase Profiling: Fostamatinib (R406) vs. Entospletinib (GS-9973) Selectivity for VEGFR2/KDR and JAK2
Fostamatinib's active metabolite, R406, is a relatively promiscuous kinase inhibitor. A broad in vitro pharmacological profiling study identified that at therapeutically relevant concentrations, R406 inhibits VEGFR2 (KDR), an off-target effect linked to the clinically observed increase in blood pressure (hypertension) in patients [1]. In contrast, entospletinib (GS-9973) was specifically designed to be a highly selective SYK inhibitor, with in vitro data demonstrating that its selectivity for SYK is 13- to over 1000-fold higher than for other kinases, including JAK2, c-KIT, FLT3, RET, and critically, VEGFR2 (KDR) .
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | R406 (active metabolite of fostamatinib): Inhibits VEGFR2 (KDR) at therapeutically relevant concentrations; also inhibits Lyn (IC50 = 63 nM) and Lck (IC50 = 37 nM) . |
| Comparator Or Baseline | Entospletinib (GS-9973): IC50 for SYK is 7.7 nM; selectivity for SYK is 13- to >1000-fold higher than for JAK2, c-KIT, FLT3, RET, and VEGFR2/KDR . |
| Quantified Difference | Fostamatinib's active metabolite, R406, has significant off-target activity on VEGFR2/KDR, which is mechanistically linked to hypertension [1]. Entospletinib exhibits high selectivity, with no significant activity against VEGFR2/KDR, a key design feature to improve cardiovascular safety [2]. |
| Conditions | In vitro kinase profiling panels and functional cellular assays; clinical observation of hypertension with fostamatinib [1][2]. |
Why This Matters
Procurement choice hinges on study objectives: fostamatinib is preferred for investigating SYK and its downstream effects including VEGFR2-mediated hypertension, while entospletinib is the superior tool for isolating SYK-specific biology.
- [1] Rimmer, K., et al. (2015). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. Pharmacology Research & Perspectives, 3(5), e00175. View Source
- [2] Using SPAR to analyze arterial blood pressure waves, following fostamatinib and entospletinib administration in radiotelemetry in rats, to aid in cardiovascular safety testing. (2025). ScienceDirect. View Source
